(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 1276016-63-7
VCID: VC21121748
InChI: InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1
SMILES: CC(=C)C1CCC(C=C1)(CO)O
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

CAS No.: 1276016-63-7

Cat. No.: VC21121748

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol - 1276016-63-7

Specification

CAS No. 1276016-63-7
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1
Standard InChI Key ZENWKJRXARYCGC-RGURZIINSA-N
Isomeric SMILES CC(=C)[C@@H]1CCC(C=C1)(CO)O
SMILES CC(=C)C1CCC(C=C1)(CO)O
Canonical SMILES CC(=C)C1CCC(C=C1)(CO)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol features a cyclohexene ring with multiple functional groups: a hydroxymethyl group at position 1, a hydroxyl group also at position 1, and a prop-1-en-2-yl (isopropenyl) group at position 4. The compound's stereochemistry is specified by the (4R) configuration, indicating that the prop-1-en-2-yl group at position 4 is oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is likely critical for its potential applications and reactivity patterns.

Physical and Chemical Properties

The compound can be characterized as a functionalized cyclohexenol with multiple reactive sites. Its structure suggests it would appear as a colorless to pale yellow oil or crystalline solid, similar to related cyclohexenol derivatives. The presence of two hydroxyl groups likely contributes to increased polarity and hydrogen bonding capabilities compared to mono-hydroxylated analogs.

Structural Comparison with Related Compounds

Comparative Analysis

While limited direct information is available on (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, its structural relationship to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol provides a basis for comparison. The key structural difference is the replacement of the methyl group at position 1 with a hydroxymethyl group, which significantly alters the compound's polarity, hydrogen bonding capabilities, and potential reactivity patterns.

Structure-Property Relationships

The additional hydroxyl functionality in the hydroxymethyl group would be expected to increase water solubility compared to the methyl-substituted analog. This additional functional group also provides another potential reaction site for derivatization, potentially enhancing the compound's utility as a synthetic intermediate.

Analytical Characterization Techniques

Spectroscopic Analysis

For proper characterization of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, several spectroscopic techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the hydroxymethyl protons, likely appearing as a singlet or doublet in the region of δ 3.5-4.0 ppm in the ¹H NMR spectrum.

  • Infrared (IR) spectroscopy would show characteristic O-H stretching bands around 3350-3450 cm⁻¹ for both hydroxyl groups, potentially with different intensities or slight shifts due to their different chemical environments.

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns distinctive from the methyl-substituted analog.

Chromatographic Methods

Chiral high-performance liquid chromatography (HPLC) would be crucial for confirming the stereochemical purity of the compound, particularly the (4R) configuration. Suitable chiral stationary phases might include cellulose-based or cyclodextrin columns.

Reaction Mechanisms and Synthetic Considerations

Reactivity Patterns

The hydroxymethyl group at position 1 likely influences the reactivity of the adjacent hydroxyl group through electronic and steric effects. This could lead to different reaction patterns compared to the methyl-substituted analog. In particular, the hydroxymethyl group might participate in directed reactions or undergo selective functionalization distinct from the tertiary hydroxyl group.

Stereochemical Control

Maintaining stereochemical integrity during reactions would be a critical consideration when working with this compound. The (4R) configuration, in particular, would need to be preserved for applications requiring stereochemical specificity. Reaction conditions would need to be carefully controlled to prevent racemization or epimerization.

Comparative Properties Table

Property(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Molecular FormulaC10H16O2C10H16O
Molecular Weight168.23 g/mol152.23 g/mol
Functional GroupsHydroxymethyl, hydroxyl, isopropenylMethyl, hydroxyl, isopropenyl
Expected SolubilityHigher in polar solvents due to two hydroxyl groupsLower in polar solvents
Hydrogen Bond Donors21
Potential Synthetic ApplicationsMore diverse due to additional functional groupUsed in cannabinoid synthesis

Research Challenges and Future Directions

Synthetic Challenges

Development of efficient, stereoselective synthetic routes to (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol represents a significant challenge. The selective functionalization of the methyl group in the related compound to form the hydroxymethyl group would require careful control of reaction conditions to avoid side reactions at the other functional groups.

Future Research Opportunities

Future research might explore:

  • Development of efficient synthetic routes specific to this compound

  • Investigation of its potential as a building block for complex natural product synthesis

  • Exploration of its applications in medicinal chemistry, particularly in relation to cannabinoid-related structures

  • Study of its coordination chemistry through the two hydroxyl groups

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